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Compound of Interest

Compound Name: CHIC35

Cat. No.: B1668616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the binding of

small molecule inhibitors to Sirtuin 1 (SIRT1), a class III histone deacetylase and a key

regulator in various cellular processes. While the initial topic specified "CHIC35," it is important

to clarify that CHIC35 is a potent small molecule inhibitor of SIRT1, not a protein. This guide

will focus on the binding of CHIC35 and its well-characterized analog, EX-527, to SIRT1,

providing a comprehensive resource on the structural biology, biophysical characterization, and

cellular pathways related to SIRT1 inhibition.

Quantitative Data on SIRT1 Inhibitors
The inhibitory activities of various small molecules against sirtuins are typically quantified by

their half-maximal inhibitory concentration (IC50). Below is a summary of the reported IC50

values for CHIC35 and other relevant inhibitors against SIRT1 and other sirtuin isoforms.
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Inhibitor Target Sirtuin IC50 (µM) Notes

CHIC35 SIRT1 0.124
Potent and selective

inhibitor[1].

SIRT2 2.8
Shows selectivity for

SIRT1 over SIRT2[1].

SIRT3 >100
Highly selective

against SIRT3[1].

EX-527 (Selisistat) SIRT1 0.038 - 0.098

Potent SIRT1

inhibitor; IC50 can

vary with assay

conditions[2].

SIRT2 >20

~200-500 fold

selectivity for SIRT1

over SIRT2[2].

SIRT3 >20

~200-500 fold

selectivity for SIRT1

over SIRT3[2].

Sirt1-IN-3 SIRT1 0.005
A potent SIRT1

inhibitor.

HCT-116 (cell line) 41

Anti-proliferative

activity in a colon

carcinoma cell line[3].

K562 (cell line) 47

Anti-proliferative

activity in a chronic

myelogenous

leukemia cell line[3].

Structural Basis of SIRT1 Inhibition by EX-527
Analogs
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The mechanism of SIRT1 inhibition by EX-527 and its analogs has been elucidated through X-

ray crystallography. A crystal structure of the SIRT1 catalytic domain in complex with NAD+ and

an analog of EX-527 (compound 35) has been solved at a resolution of 2.5 Å[4][5].

This structural data reveals a novel mechanism of inhibition where the inhibitor binds deep

within the catalytic cleft of SIRT1[4][5]. This binding displaces the nicotinamide portion of the

NAD+ cofactor, forcing it into an extended conformation[4][5]. This extended conformation of

NAD+ sterically hinders the binding of the acetylated substrate, thus preventing the

deacetylation reaction from occurring[4][5]. The inhibitor occupies the nicotinamide binding site

and an adjacent pocket, and it makes contact with the ribose of the NAD+ or the reaction

coproduct, 2'-O-acetyl-ADP ribose[6]. This mechanism of action, which relies on the formation

of a ternary complex of SIRT1, NAD+, and the inhibitor, explains the uncompetitive nature of

inhibition with respect to NAD+[2]. The selectivity of EX-527 for SIRT1 over other sirtuins is

thought to arise from kinetic differences in their catalytic cycles rather than significant

differences in the inhibitor binding pocket[2].

Experimental Protocols
The characterization of SIRT1 inhibitors involves a variety of biochemical and biophysical

assays. Below are detailed methodologies for key experiments.

This is a common method for high-throughput screening of SIRT1 modulators[7][8][9][10].

Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue and

a fluorophore, such as 7-amino-4-methylcoumarin (AMC), at the C-terminus[7]. In the

presence of NAD+, SIRT1 deacetylates the lysine. A developer solution, containing a

protease like trypsin, is then added, which specifically cleaves the deacetylated peptide,

releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT1

activity[7].

Materials:

Recombinant human SIRT1 enzyme

Fluorogenic SIRT1 substrate (e.g., Ac-RHKK(ac)-AMC)

NAD+
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SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

MgCl2)

Developer Solution (containing trypsin)

Test compound (inhibitor) and a positive control inhibitor (e.g., nicotinamide)

96-well black, flat-bottom plates

Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)

Procedure:

Prepare serial dilutions of the test compound in the assay buffer.

In a 96-well plate, add the assay buffer, the test compound dilutions, and the SIRT1

enzyme.

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

Stop the reaction and develop the signal by adding the developer solution.

Incubate for a further 15-30 minutes.

Measure the fluorescence intensity.

Calculate the percent inhibition for each concentration of the test compound and

determine the IC50 value by fitting the data to a dose-response curve.

ITC is a label-free biophysical technique used to directly measure the thermodynamic

parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and

enthalpy (ΔH)[11][12].

Principle: ITC measures the heat released or absorbed during the binding of a ligand (the

inhibitor) to a macromolecule (SIRT1) in solution. A solution of the inhibitor is titrated into a

solution of SIRT1, and the resulting small heat changes are measured.
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Materials:

Purified, concentrated SIRT1 protein

Small molecule inhibitor

Identical, degassed buffer for both the protein and the inhibitor to minimize heats of

dilution[12].

Isothermal Titration Calorimeter

Procedure:

Prepare the SIRT1 solution (typically 5-50 µM) and the inhibitor solution (typically 10-fold

higher concentration than SIRT1) in the exact same buffer[12].

Thoroughly degas both solutions.

Load the SIRT1 solution into the sample cell of the calorimeter and the inhibitor solution

into the titration syringe.

Perform a series of small, sequential injections of the inhibitor into the SIRT1 solution

while monitoring the heat change.

The raw data is a series of peaks, with the area of each peak corresponding to the heat

change upon injection.

Integrate the peaks and plot the heat change per mole of injectant against the molar ratio

of inhibitor to protein.

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and

ΔH.

Visualization of Signaling Pathways and Workflows
SIRT1 is a critical negative regulator of the NF-κB signaling pathway, a key pathway in

inflammation. SIRT1 can deacetylate the p65 subunit of NF-κB, which inhibits its transcriptional

activity and reduces the expression of pro-inflammatory genes[13].
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Caption: SIRT1-mediated deacetylation of NF-κB and its inhibition by CHIC35/EX-527.

The following diagram outlines a typical workflow for the identification and characterization of

novel SIRT1 inhibitors.
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Caption: A general experimental workflow for the discovery and characterization of SIRT1

inhibitors.

SIRT1 Protein-Protein Interaction Network
SIRT1 does not function in isolation but is a central hub in a complex protein-protein interaction

network[14][15]. It interacts with a wide array of proteins, which can be its deacetylation
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substrates or regulatory partners[14]. These interactions are crucial for mediating the diverse

biological functions of SIRT1.

Substrates: SIRT1 has a large number of established protein substrates, including

transcription factors (p53, FOXO, NF-κB), DNA repair proteins, and metabolic enzymes[16]

[17]. The deacetylation of these substrates by SIRT1 alters their activity, stability, and

subcellular localization, thereby modulating a wide range of cellular processes.

Regulators: The activity of SIRT1 is itself regulated by interacting proteins. For example,

Deleted in Breast Cancer 1 (DBC1) is a well-known endogenous inhibitor of SIRT1, while

Activator of Sirt1 (AROS) has been reported to enhance its activity. These regulatory

interactions add another layer of complexity to the control of SIRT1 function.

Understanding this interaction network is critical for drug development, as the effects of a

SIRT1 inhibitor in a cellular context will be influenced by the expression levels and post-

translational modifications of its various binding partners[14].

Conclusion
The structural and functional analysis of small molecule inhibitors binding to SIRT1 provides a

clear rationale for the design of potent and selective therapeutic agents. The detailed crystal

structures of SIRT1 in complex with EX-527 analogs have revealed a unique mechanism of

inhibition that can be exploited for the development of new drugs[4][5]. A comprehensive

understanding of the quantitative binding data, the application of robust experimental protocols,

and the broader context of SIRT1's role in cellular signaling pathways and its extensive protein-

protein interaction network are all essential for the successful development of novel SIRT1-

targeted therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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